molecular formula C9H13N2Na4O14P3 B12362601 P-P-P-hUra-dRibf.4Na+

P-P-P-hUra-dRibf.4Na+

Cat. No.: B12362601
M. Wt: 558.08 g/mol
InChI Key: UTVTULGFHHMWKI-OIXZBRQUSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-P-P-hUra-dRibf.4Na+ is a phosphorylated sodium salt derivative of a modified uridine structure, likely involving hydroxymethyluridine (hUra) conjugated to deoxyribofuranose (dRibf) with three phosphate groups (P-P-P). Sodium salts of phosphorylated nucleosides are often utilized in biochemical and pharmaceutical research due to their enhanced solubility and stability in aqueous media. The sodium counterions (4Na+) likely improve its bioavailability and compatibility with biological systems compared to non-salt forms.

Properties

Molecular Formula

C9H13N2Na4O14P3

Molecular Weight

558.08 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H17N2O14P3.4Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h5-6,8,12H,1-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1

InChI Key

UTVTULGFHHMWKI-OIXZBRQUSA-J

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-P-P-hUra-dRibf.4Na+ typically involves the following steps:

    Preparation of Uracil Derivative: The uracil base is first modified to introduce functional groups that facilitate further reactions.

    Attachment of Ribofuranose: The modified uracil is then linked to a ribofuranose sugar through a glycosidic bond.

    Phosphorylation: The ribofuranose-linked uracil is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

    Addition of Sodium Ions: Finally, sodium ions are introduced to neutralize the charge and stabilize the compound.

Industrial Production Methods

Industrial production of P-P-P-hUra-dRibf.4Na+ involves large-scale synthesis using automated synthesizers and high-throughput techniques. The process is optimized for yield and purity, and typically includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

P-P-P-hUra-dRibf.4Na+ undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The phosphate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.

Scientific Research Applications

P-P-P-hUra-dRibf.4Na+ has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of modified nucleic acids and nucleotides.

    Biology: Employed in studies of nucleic acid structure and function, as well as in the development of nucleic acid-based therapeutics.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of P-P-P-hUra-dRibf.4Na+ involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and degradation, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally complex heterocyclic compounds synthesized via multi-step organic reactions. Although none explicitly describe P-P-P-hUra-dRibf.4Na+, parallels can be drawn with compounds in –6, which share features such as aromatic systems, fluorinated substituents, and sodium-dependent solubility. Below is a detailed comparison:

Structural Features

Property P-P-P-hUra-dRRibf.4Na+ (Inferred) EP 4,374,877 A2 Compounds (–6)
Core Structure Phosphorylated uridine derivative Pyrrolo-pyridazine/pyridine heterocycles
Key Substituents Phosphate groups, deoxyribofuranose Trifluoromethyl, fluorophenyl, pyridine groups
Counterions 4Na+ None explicitly stated (neutral or free acids)
Solubility High (due to Na+ and polar phosphates) Moderate (dependent on polar substituents)
  • Phosphate Groups : The triphosphate moiety in P-P-P-hUra-dRibf.4Na+ enhances hydrophilicity, contrasting with the lipophilic trifluoromethyl and aromatic groups in the patent compounds .
  • Fluorinated Groups : While P-P-P-hUra-dRibf.4Na+ may lack fluorine, the patent compounds use fluorophenyl groups to improve metabolic stability and binding affinity, a strategy common in drug design .

Analytical Characterization

Technique P-P-P-hUra-dRibf.4Na+ (Inferred) EP 4,374,877 A2 Compounds (–6)
Mass Spectrometry High m/z (due to Na+ and phosphates) m/z 676 [M+H]+ (e.g., )
HPLC Retention time dependent on polarity Retention time ~1.55 min (C18 column, TFA)
NMR Characteristic sugar/phosphate signals Aromatic proton signals (δ 7.5–8.5 ppm)
  • The sodium counterions in P-P-P-hUra-dRibf.4Na+ would complicate mass spectrometry analysis, requiring soft ionization techniques (e.g., ESI), whereas the patent compounds show well-defined [M+H]+ peaks .

Research Implications and Limitations

The comparison highlights key differences in design priorities:

  • P-P-P-hUra-dRibf.4Na+ prioritizes solubility and charge for biochemical interactions.
  • Patent Compounds emphasize lipophilicity and target binding via fluorinated aromatics.

Limitations : Direct data on P-P-P-hUra-dRibf.4Na+ are unavailable in the evidence, necessitating inferences from structural analogs. Further studies should include experimental validation of its pharmacokinetic and thermodynamic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.